(S)-1-(2,3-Difluorophenyl)butan-1-amine
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Overview
Description
(S)-1-(2,3-Difluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Difluorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and butan-1-amine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Difluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Reduction of functional groups to form more stable compounds.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-1-(2,3-Difluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are affected by the compound’s activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,3-Difluorophenyl)ethan-1-amine: A similar compound with a shorter carbon chain.
(S)-1-(2,3-Difluorophenyl)propan-1-amine: Another related compound with a different carbon chain length.
Uniqueness
(S)-1-(2,3-Difluorophenyl)butan-1-amine is unique due to its specific structural features, such as the difluorophenyl group and the chiral center. These characteristics may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H13F2N |
---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9H,2,4,13H2,1H3/t9-/m0/s1 |
InChI Key |
ZENKQQYUQAVJCV-VIFPVBQESA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C(=CC=C1)F)F)N |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
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